molecular formula C17H25Cl2N3 B1436012 N-(1,2,3,4-tetrahydroacridin-9-yl)butane-1,4-diamine dihydrochloride CAS No. 2108381-92-4

N-(1,2,3,4-tetrahydroacridin-9-yl)butane-1,4-diamine dihydrochloride

Cat. No. B1436012
M. Wt: 342.3 g/mol
InChI Key: ZIUPOKKSIRGVPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(1,2,3,4-tetrahydroacridin-9-yl)butane-1,4-diamine dihydrochloride” is a chemical compound with the CAS Number: 2108381-92-4 . It has a linear formula of C17H25Cl2N3 and a molecular weight of 342.3 g/mol.


Molecular Structure Analysis

The InChI code for this compound is 1S/C17H23N3.2ClH/c18-11-5-6-12-19-17-13-7-1-3-9-15(13)20-16-10-4-2-8-14(16)17;;/h1,3,7,9H,2,4-6,8,10-12,18H2,(H,19,20);2*1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.

Safety And Hazards

The compound is classified as Acute Tox. 3 Oral, Carc. 2, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . This indicates that it is toxic if swallowed, possibly carcinogenic, causes eye and skin irritation, and may cause respiratory irritation.

properties

IUPAC Name

N'-(1,2,3,4-tetrahydroacridin-9-yl)butane-1,4-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3.2ClH/c18-11-5-6-12-19-17-13-7-1-3-9-15(13)20-16-10-4-2-8-14(16)17;;/h1,3,7,9H,2,4-6,8,10-12,18H2,(H,19,20);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIUPOKKSIRGVPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NC3=CC=CC=C3C(=C2C1)NCCCCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,2,3,4-tetrahydroacridin-9-yl)butane-1,4-diamine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(1,2,3,4-tetrahydroacridin-9-yl)butane-1,4-diamine dihydrochloride
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N-(1,2,3,4-tetrahydroacridin-9-yl)butane-1,4-diamine dihydrochloride
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N-(1,2,3,4-tetrahydroacridin-9-yl)butane-1,4-diamine dihydrochloride
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N-(1,2,3,4-tetrahydroacridin-9-yl)butane-1,4-diamine dihydrochloride
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N-(1,2,3,4-tetrahydroacridin-9-yl)butane-1,4-diamine dihydrochloride
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N-(1,2,3,4-tetrahydroacridin-9-yl)butane-1,4-diamine dihydrochloride

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